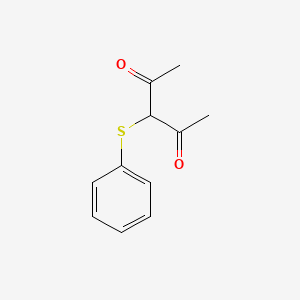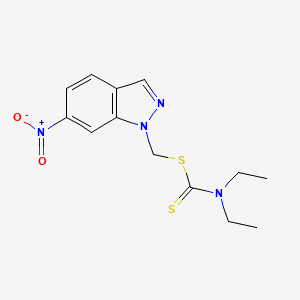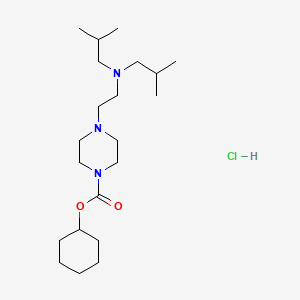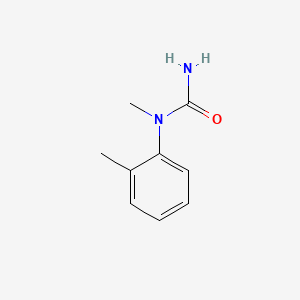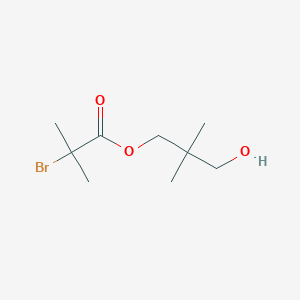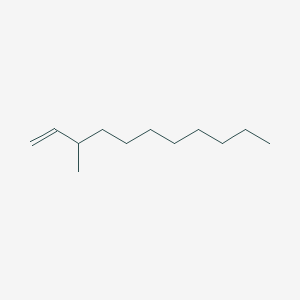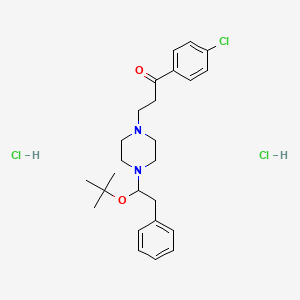![molecular formula C11H11NO3 B14704790 2-[(Phenylacetyl)amino]prop-2-enoic acid CAS No. 25637-52-9](/img/structure/B14704790.png)
2-[(Phenylacetyl)amino]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Phenylacetyl)amino]prop-2-enoic acid, also known as 2-[(2-phenylacetyl)amino]prop-2-enoic acid, is an organic compound with the molecular formula C₁₁H₁₁NO₃. It is a derivative of propenoic acid and features a phenylacetyl group attached to the nitrogen atom of the amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of phenylacetyl chloride and an amino acid derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Phenylacetyl)amino]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenylacetyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-[(Phenylacetyl)amino]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[(Phenylacetyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylacetamidoacrylic acid
- N-(Phenylacetyl)dehydroalanine
- 2-(2-Phenyl-acetylamino)-acrylic acid
Uniqueness
2-[(Phenylacetyl)amino]prop-2-enoic acid is unique due to its specific structural features, such as the presence of both a phenylacetyl group and a propenoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
25637-52-9 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-[(2-phenylacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13)(H,14,15) |
Clave InChI |
QTUUGYIIIZKFQR-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)O)NC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


